(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
The compound "(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" is a heterocyclic derivative featuring a benzo[d]thiazole core substituted with an allyl group at position 3 and a methoxy group at position 2. The imine nitrogen of the thiazole ring is further functionalized with a 2-(2,5-dioxopyrrolidin-1-yl)acetamide moiety.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-3-9-19-16-11(24-2)5-4-6-12(16)25-17(19)18-13(21)10-20-14(22)7-8-15(20)23/h3-6H,1,7-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKIDKSBUMUGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that belongs to the class of arylidenethiazoles. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Allyl group : Enhances pharmacological potential.
- Dioxopyrrolidine unit : Contributes to overall stability and reactivity.
The molecular formula is with a molecular weight of 396.45 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) exhibit potent antimicrobial properties. For instance, derivatives of thiazolidine have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing the efficacy of traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity Summary
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|---|
| Compound 8 | 0.004 | 0.008 | En. cloacae | E. coli |
| Compound 11 | 0.015 | 0.030 | S. aureus | M. flavus |
| Compound 12 | 0.011 | 0.020 | S. typhimurium | E. coli |
The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring significantly influences antibacterial potency .
Anticancer Activity
Initial studies have indicated that compounds within this chemical class may possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor growth . The exact mechanisms remain under investigation, but preliminary results suggest interaction with key molecular targets involved in cancer progression.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
In a comparative study, various derivatives were tested against a panel of bacteria, revealing that many thiazole derivatives exhibited MIC values as low as 0.004 mg/mL against Enterobacter cloacae, demonstrating their potential as effective antimicrobial agents . -
Anticancer Mechanisms :
A recent study explored the anticancer effects of similar compounds, focusing on their ability to induce apoptosis in breast cancer cell lines. The findings suggested that these compounds could disrupt cellular signaling pathways crucial for cancer cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
To address this gap, the analysis extrapolates from structurally analogous benzo[d]thiazole and acetamide-containing derivatives.
Structural Analogues
Benzo[d]thiazole Derivatives: 3-Allyl-4-methoxybenzo[d]thiazoles: Derivatives with allyl and methoxy substitutions are rare in the literature. However, simpler analogs (e.g., unsubstituted benzo[d]thiazoles) exhibit moderate antimicrobial activity against E. coli and S. aureus (MIC values: 8–16 μg/mL) . 2,5-Dioxopyrrolidinyl Acetamides: The 2,5-dioxopyrrolidine moiety is a known pharmacophore in protease inhibitors (e.g., bortezomib). Its inclusion in the target compound may confer proteasome inhibitory activity, though this requires experimental validation.
1,3,4-Oxadiazole Derivatives (From ) :
- Compounds 3 and 4 in are synthesized via reactions involving 3-benzylidene phthalide and 1,3,4-oxadiazoles. While structurally distinct from the target compound, their synthetic routes (e.g., cyclocondensation) may parallel strategies for synthesizing benzo[d]thiazole imines.
Pharmacological and Physicochemical Comparisons
| Parameter | Target Compound | Benzo[d]thiazole (Unsubstituted) | 1,3,4-Oxadiazole (Compound 3) |
|---|---|---|---|
| Core Structure | Benzo[d]thiazole with allyl/methoxy | Benzo[d]thiazole | 1,3,4-Oxadiazole |
| Key Substituents | 2-(2,5-Dioxopyrrolidinyl)acetamide | None | Phthalide-derived groups |
| Lipophilicity (LogP)* | Estimated: 2.8–3.5 | 1.9–2.3 | 1.5–2.0 |
| Antimicrobial Activity | Not reported | MIC: 8–16 μg/mL | Not reported |
| Synthetic Complexity | High (multi-step functionalization) | Moderate | Moderate |
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
